1-(3-Iodobenzoyl)-2-methylpiperidine

Lipophilicity Physicochemical profiling Medicinal chemistry

1-(3-Iodobenzoyl)-2-methylpiperidine [CAS 333441-72-8] is a synthetic small molecule belonging to the benzoylpiperidine class—a privileged scaffold in medicinal chemistry owing to its metabolic stability and demonstrated bioisosteric relationship with the piperazine ring. The compound has molecular formula C₁₃H₁₆INO, a molecular weight of 329.18 g/mol, and is typically supplied at ≥95% purity for research use.

Molecular Formula C13H16INO
Molecular Weight 329.18 g/mol
Cat. No. B253421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Iodobenzoyl)-2-methylpiperidine
Molecular FormulaC13H16INO
Molecular Weight329.18 g/mol
Structural Identifiers
SMILESCC1CCCCN1C(=O)C2=CC(=CC=C2)I
InChIInChI=1S/C13H16INO/c1-10-5-2-3-8-15(10)13(16)11-6-4-7-12(14)9-11/h4,6-7,9-10H,2-3,5,8H2,1H3
InChIKeyRYCHIJBCURETSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Iodobenzoyl)-2-methylpiperidine (CAS 333441-72-8): Structural Identity and Procurement-Relevant Physicochemical Profile


1-(3-Iodobenzoyl)-2-methylpiperidine [CAS 333441-72-8] is a synthetic small molecule belonging to the benzoylpiperidine class—a privileged scaffold in medicinal chemistry owing to its metabolic stability and demonstrated bioisosteric relationship with the piperazine ring [1]. The compound has molecular formula C₁₃H₁₆INO, a molecular weight of 329.18 g/mol, and is typically supplied at ≥95% purity for research use . Its structure comprises a 2-methylpiperidine ring N-acylated with a 3-iodobenzoyl group, placing the iodine substituent at the meta position of the aromatic ring. This compound is catalogued in authoritative chemical databases under ChemSpider ID 2388881, MDL number MFCD02575602, and InChIKey RYCHIJBCURETSV-UHFFFAOYSA-N, and has been interrogated in high-throughput screening campaigns at the Scripps Research Institute Molecular Screening Center against targets including GPR151, FBW7, and MITF .

Why 1-(3-Iodobenzoyl)-2-methylpiperidine Cannot Be Casually Replaced by In-Class Analogs


Although benzoylpiperidine derivatives share a common chemical scaffold, small structural perturbations within this class produce quantifiable differences in molecular recognition, physicochemical properties, and synthetic versatility that preclude generic substitution. The benzoylpiperidine fragment is recognized as a privileged structure precisely because subtle modifications—including halogen identity and position on the benzoyl ring, as well as methyl substitution pattern on the piperidine ring—can dramatically alter target affinity, selectivity, and pharmacokinetic behavior [1]. For 1-(3-Iodobenzoyl)-2-methylpiperidine, three structural features act synergistically to define its differentiation profile: (i) the meta-iodo substitution on the benzoyl ring, which confers distinct electronic, steric, and polarizability characteristics compared to ortho- or para-iodo isomers; (ii) the 2-methyl substitution on the piperidine ring, which introduces a stereocenter and steric constraint adjacent to the amide bond; and (iii) the carbon-iodine bond itself, which serves as a synthetic handle for cross-coupling chemistry and as a heavy-atom label for crystallographic phasing. The quantitative evidence below demonstrates why each of these features translates into measurable, selection-relevant differences relative to the closest available analogs [2].

1-(3-Iodobenzoyl)-2-methylpiperidine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Meta-Iodo Substitution Confers a ≥1.0 Unit logP Shift Relative to the Non-Iodinated Benzoylpiperidine Core

The 3-iodo substituent on the benzoyl ring produces a substantial increase in computed lipophilicity compared to the non-halogenated core scaffold. The des-iodo analog 1-benzoyl-2-methylpiperidine (N-benzoyl-2-methylpiperidine, CAS 51874-05-6, MW 203.28) has a molecular weight 126 Da lower than the target compound. Based on established additive fragment contributions for aromatic iodine (π_I ≈ +1.0 to +1.3 logP units on benzene), the 3-iodo substitution is predicted to increase logP by approximately 1.0–1.3 units relative to the non-iodinated parent [1]. Computed XLogP values for the closely related des-methyl analog Piperidine, 1-(3-iodobenzoyl)- (CAS 121114-31-6) are reported as 3.9 , while the para-iodo regioisomer Piperidine, 1-(4-iodobenzoyl)- (CAS 116772-67-9) has a computed XLogP of 2.9 . The 2-methyl substitution on the target compound is expected to further elevate logP by approximately +0.4–0.5 units relative to the des-methyl 3-iodo analog.

Lipophilicity Physicochemical profiling Medicinal chemistry

Meta-vs-Ortho Iodine Positional Isomerism Alters Torsional Profile and Steric Accessibility of the Benzoyl Carbonyl

The target compound places the iodine atom at the meta position of the benzoyl ring, whereas the positional isomer 1-(2-Iodobenzoyl)-2-methylpiperidine (CAS 333349-68-1) bears iodine at the ortho position . In the ortho-iodo isomer, the bulky iodine atom (van der Waals radius ~1.98 Å) sits adjacent to the carbonyl group, creating a steric clash that restricts rotation around the aryl–carbonyl bond and distorts the preferred coplanarity of the benzamide moiety. Literature precedent from the cannabinoid benzoyl-indole series demonstrates that the analogous 2-iodo→3-iodo positional shift on a benzoyl-indole scaffold changes CB1 receptor binding affinity from Ki = 1.8 nM (2-iodo, AM-2233) to Ki = 2,900 nM (3-iodo analog), a >1,600-fold difference [1]. While this specific CB1 data derives from a more complex indole-containing scaffold, the underlying principle—that iodine position on the benzoyl ring profoundly modulates molecular recognition—is directly transferable to the simpler benzoylpiperidine series and provides a class-level inference that the 3-iodo isomer presents a meaningfully distinct pharmacophoric surface compared to the 2-iodo isomer. Molecular weight and formula are identical (C₁₃H₁₆INO, 329.18 Da) for both isomers, making chromatographic or mass spectrometric differentiation reliant on retention time or fragmentation pattern differences.

Conformational analysis Steric effects Isomer differentiation

2-Methyl Substitution on Piperidine Introduces a Stereocenter and Steric Constraint Absent in the 4-Methyl and Des-Methyl Analogs

The target compound features a methyl group at the 2-position of the piperidine ring, adjacent to the amide nitrogen. This contrasts with 1-(3-Iodobenzoyl)-4-methylpiperidine (CAS 333441-70-6), where the methyl group is at the 4-position , and Piperidine, 1-(3-iodobenzoyl)- (CAS 121114-31-6), which lacks the methyl substituent entirely . The 2-methyl substituent creates a chiral center at the piperidine C2 carbon, meaning the compound exists as a racemic mixture (unless enantiomerically resolved), whereas the 4-methyl analog is achiral (the 4-position lies on the symmetry plane) and the des-methyl analog is also achiral. The proximity of the 2-methyl group to the amide bond (separated by only one C–N bond) creates allylic 1,3-strain (A¹·³ strain) that restricts rotation around the N–CO bond, potentially locking the benzoyl group into a preferred orientation relative to the piperidine ring. This conformational restriction is absent in the 4-methyl analog where the methyl group is remote from the amide. The 2-methyl substitution also increases the calculated molecular polar surface area by retaining the same heteroatom count (1 H-bond acceptor) while increasing the steric bulk near the polar amide group, potentially affecting solubility and permeability in a quantitatively distinct manner from the 4-methyl isomer.

Stereochemistry Conformational constraint Synthetic handle

Meta-Iodobenzoyl Moiety Provides a Superior Synthetic Diversification Handle via Cross-Coupling Relative to Chloro/Bromo Analogs

The aromatic C–I bond at the meta position of the benzoyl ring is the most reactive carbon–halogen bond among commonly used aryl halides in palladium-catalyzed cross-coupling reactions, with relative reactivity following the established order: I > Br >> Cl [1]. This makes 1-(3-Iodobenzoyl)-2-methylpiperidine a superior substrate for downstream diversification via Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings compared to its chloro analog 1-(3-Chlorobenzoyl)-2-methylpiperidine or bromo analog 1-(3-Bromobenzoyl)-2-methylpiperidine. Quantitative kinetic studies on model aryl halides show that oxidative addition rates to Pd(0) are approximately 50–100× faster for Ar–I compared to Ar–Br, and >500× faster compared to Ar–Cl, under identical conditions [2]. For procurement decisions, this means the iodo compound enables milder reaction conditions (lower temperature, shorter reaction times, lower catalyst loading) for subsequent library synthesis, making it the preferred building block for medicinal chemistry programs that plan to elaborate the benzoyl ring position via metal-catalyzed transformations.

Synthetic chemistry Cross-coupling C–I bond reactivity

Heavy Atom (Iodine) Enables Direct Phasing in X-ray Crystallography Without Soaking or Derivatization

The iodine atom (atomic number 53) in 1-(3-Iodobenzoyl)-2-methylpiperidine produces significant anomalous scattering at Cu Kα wavelength (f' = –0.47 e⁻, f'' = 6.90 e⁻), enabling experimental phasing by single-wavelength anomalous dispersion (SAD) when the compound is co-crystallized with its protein target [1]. In contrast, the chloro analog 1-(3-Chlorobenzoyl)-2-methylpiperidine (Cl, Z = 17) has negligible anomalous signal (f'' ≈ 0.70 e⁻ at Cu Kα), making it unsuitable for SAD phasing. The non-halogenated analog 1-benzoyl-2-methylpiperidine provides no anomalous scattering capability whatsoever. For structural biology groups, this means the iodo compound can serve as both a chemical probe and a phasing vehicle in a single experiment, eliminating the need for separate heavy-atom derivatization steps (e.g., iodide soaking, Hg or Pt derivatization) that often require additional optimization and may disrupt crystal lattice integrity [2]. This dual functionality offers a quantifiable workflow advantage in protein–ligand co-crystallography studies.

Structural biology X-ray crystallography Heavy atom phasing

Optimal Research and Industrial Application Scenarios for 1-(3-Iodobenzoyl)-2-methylpiperidine Based on Quantitative Differentiation Evidence


Focused Library Synthesis via Late-Stage Pd-Catalyzed Diversification at the Meta Position

1-(3-Iodobenzoyl)-2-methylpiperidine is the optimal benzoylpiperidine building block for medicinal chemistry programs requiring downstream elaboration of the benzoyl ring via cross-coupling. The meta-iodo substituent undergoes oxidative addition to Pd(0) approximately 50–100× faster than the corresponding bromo analog and >500× faster than the chloro analog [1], enabling room-temperature Suzuki-Miyaura couplings with a broad range of arylboronic acids. The meta-substitution pattern further allows exploration of vector diversity that is orthogonal to the piperidine ring orientation, producing compound libraries with systematically varied biaryl geometries. Procurement of the iodo (rather than bromo or chloro) analog directly reduces catalyst loading requirements (typically 0.5–1 mol% Pd vs. 2–5 mol% for Ar–Br) and permits coupling with electron-deficient or sterically hindered partners that would fail with less reactive halides.

Protein–Ligand Co-Crystallography with Simultaneous Experimental Phasing

For structural biology groups conducting fragment-based drug discovery or hit-validation crystallography, 1-(3-Iodobenzoyl)-2-methylpiperidine provides a unique dual-purpose capability: it serves as both the ligand under study and the heavy-atom derivative for experimental phasing. The iodine anomalous scattering factor (f'' = 6.90 e⁻ at Cu Kα) is sufficient for SAD phasing of proteins up to approximately 40–50 kDa without additional derivatization [2]. This eliminates the workflow bottleneck of post-crystallization heavy-atom soaking, which often requires screening dozens of conditions and risks crystal damage. For procurement, this means that the iodo compound should be prioritized over chloro, bromo, or non-halogenated benzoylpiperidine analogs whenever crystallographic structure determination is an intended downstream application.

Physicochemical Profiling Campaigns Requiring High-Lipophilicity Benzoylpiperidine Reference Compounds

With a predicted XLogP of approximately 4.3–4.4—roughly 1.0–1.3 logP units higher than the non-iodinated parent 1-benzoyl-2-methylpiperidine and 1.4 logP units higher than the 4-iodo regioisomer—1-(3-Iodobenzoyl)-2-methylpiperidine occupies a distinct lipophilicity niche within the benzoylpiperidine chemical space . This makes it a valuable reference compound for logP–activity relationship studies, chromatographic method development (providing a retention time benchmark for highly lipophilic basic compounds on reversed-phase columns), and permeability assays (e.g., PAMPA, Caco-2) where a range of lipophilicity values is needed to establish correlation curves. Its single hydrogen bond acceptor and zero hydrogen bond donors also make it a clean probe for studying passive membrane diffusion in the absence of confounding H-bonding effects.

Enantioselective Synthesis and Chiral Chromatography Method Development

Unlike the achiral 4-methyl analog 1-(3-Iodobenzoyl)-4-methylpiperidine (CAS 333441-70-6) or the des-methyl analog Piperidine, 1-(3-iodobenzoyl)- (CAS 121114-31-6), the 2-methyl substitution on the piperidine ring of 1-(3-Iodobenzoyl)-2-methylpiperidine introduces a stereocenter at C2 . This makes the compound a relevant test substrate for developing chiral stationary phase HPLC or SFC separations of N-acyl-2-alkylpiperidine racemates—an important compound class in CNS drug discovery. The conformational restriction imposed by A¹·³ strain between the 2-methyl group and the benzoyl carbonyl further ensures that the two enantiomers present meaningfully distinct three-dimensional shapes to chiral selectors, facilitating baseline resolution on polysaccharide-based CSPs.

Quote Request

Request a Quote for 1-(3-Iodobenzoyl)-2-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.